1,11-Diamino-3,6,9-trioxaundecane
Overview
Description
Scientific Research Applications
Metal Ion Separation and Detection
- Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- derivatives have been used for selective separation of metal ions, such as lead(II) (Hayashita et al., 1996).
- These compounds also show sensitivity to other metal ions, such as cadmium(II) and mercury(II), demonstrating their potential as ion-active molecular switches in fluorescence characteristics (Bren et al., 2018).
Biological and Medicinal Research
- In medicinal research, such compounds have been studied for their interactions with biological macromolecules, influencing enzyme systems and showing potential for use in pharmaceutical applications (Bhat et al., 2017).
Material Science and Chemistry
- These derivatives have been utilized in the synthesis of novel coordination compounds, influencing their structural and photoluminescent properties (Qi et al., 2008).
- They also find applications in the development of new materials, like in the synthesis of renewable dicarboxylic acid monomers for polyester production (Amarasekara et al., 2017).
Corrosion Inhibition
- Some derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments, demonstrating their potential in industrial applications (Khadiri et al., 2014).
Sensor Technology
- These compounds are also involved in the development of sensors, such as for monitoring metal ions at the nano-level, indicating their utility in environmental monitoring and industrial applications (Sahani et al., 2015).
Fluorescent Probes and Imaging
- They have been used in the creation of fluorescent probes for zinc(II) ions, with applications in cell imaging, which is significant for biological and medical research (Bhanja et al., 2015).
Anti-cancer Research
- Certain derivatives have been synthesized with pronounced anticancer activities, opening avenues for their use in therapeutic applications (Zayed et al., 2017).
Mechanism of Action
Target of Action
Amino-PEG3-Amine, also known as Amino-PEG3-C2-Amine, 1,11-Diamino-3,6,9-trioxaundecane, or Ethanamine, 2,2’-[oxybis(2,1-ethanediyloxy)]bis-, is a polyethylene glycol (PEG) derivative containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), which are reactive with the amino (NH2) groups .
Mode of Action
The amino groups in Amino-PEG3-Amine can easily couple with its targets, forming stable amide bonds . This property allows the compound to be widely used for labeling, bioconjugation, chemical modification, and surface applications .
Biochemical Pathways
PEGylation can increase the water solubility of proteins and other biomolecules, decrease aggregation, and provide surface treatment or bioconjugation without steric hindrance .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media . This property could potentially enhance the bioavailability of the compound and any substances it’s conjugated with.
Result of Action
The primary result of Amino-PEG3-Amine’s action is the formation of stable amide bonds with its targets, leading to the modification of these target molecules . This can result in increased solubility, decreased aggregation, and enhanced stability of the modified molecules .
Biochemical Analysis
Biochemical Properties
Amino-PEG3-Amine plays a significant role in biochemical reactions. The amino group in Amino-PEG3-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows Amino-PEG3-Amine to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific biochemical context in which they occur.
Cellular Effects
Amino-PEG3-Amine can influence cell function in various ways. For instance, the attachment of Amino-PEG3-Amine to proteins and other biomolecules can decrease aggregation and increase solubility . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Amino-PEG3-Amine involves its interactions at the molecular level. The amino group in Amino-PEG3-Amine can form stable bonds with carboxylic acids, activated NHS esters, and carbonyls . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG3-Amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Amino-PEG3-Amine can be transported and distributed within cells and tissues. The hydrophilic PEG spacer in Amino-PEG3-Amine increases its solubility in aqueous media, which can affect its localization or accumulation .
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFAJBKEHPUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074334 | |
Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-75-9 | |
Record name | 1,11-Diamino-3,6,9-trioxaundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9-trioxaundecamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LRZ526LFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,11-Diamino-3,6,9-trioxaundecane in chemical synthesis?
A: this compound acts as a building block for synthesizing macrocycles. This molecule readily reacts with various compounds like p-fluoranil [], pyridine-2,6-dicarbaldehyde [], and furan-2,5-dicarbaldehyde [] to form novel macrocyclic structures with potential applications in different fields.
Q2: How does the structure of this compound contribute to its ability to form macrocycles?
A2: This compound possesses two terminal amine groups separated by a flexible chain containing three ether oxygen atoms. This structure allows it to act as a linker, coordinating with metal ions or reacting with other molecules to form ring-shaped macrocyclic compounds.
Q3: What interesting structural features were observed in the macrocycle synthesized using this compound and tetrafluoro-1,4-benzoquinone?
A: The reaction of this compound with tetrafluoro-1,4-benzoquinone results in a novel macrocycle containing a quinone unit []. This structure was confirmed by X-ray crystallography, multinuclear NMR, IR, and UV-VIS spectroscopy.
Q4: Can this compound be used to synthesize macrocycles incorporating metal ions?
A: Yes, research shows that this compound acts as a template in reactions with aldehydes and alkaline earth metal salts to form Schiff base macrocyclic complexes. For example, reactions with pyridine-2,6-dicarbaldehyde in the presence of calcium or strontium salts yielded macrocyclic complexes with the metal ions incorporated into the macrocyclic structure [].
Q5: Beyond macrocycle synthesis, are there other applications for this compound?
A: this compound has shown potential in biomedical applications. Studies demonstrate its use in developing photoactive dyes for bonding human meniscal and articular cartilage []. The compound acts as a linker for a photoactive 1,8-naphthalimide dye, enabling the bonding of cartilage tissues upon laser activation.
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